molecular formula C10H8BrClF3NO2 B7892125 2-(5-bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

2-(5-bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B7892125
M. Wt: 346.53 g/mol
InChI Key: RXFWGLFFDKYRMR-UHFFFAOYSA-N
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Description

2-(5-bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Halogenation: Introduction of bromine and chlorine atoms to the phenoxy ring.

    Acylation: Formation of the acetamide group through acylation reactions.

    Trifluoroethylation: Incorporation of the trifluoroethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide group would yield corresponding carboxylic acids and amines.

Scientific Research Applications

2-(5-bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modifying their activity. The trifluoroethyl group, in particular, can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-2-chlorophenoxy)acetamide: Lacks the trifluoroethyl group, which may reduce its binding affinity and stability.

    2-(5-bromo-2-chlorophenoxy)-N-methylacetamide: Contains a methyl group instead of a trifluoroethyl group, affecting its chemical properties and applications.

Uniqueness

2-(5-bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5-bromo-2-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClF3NO2/c11-6-1-2-7(12)8(3-6)18-4-9(17)16-5-10(13,14)15/h1-3H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFWGLFFDKYRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(=O)NCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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